4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzonitrile is a heterocyclic compound comprising two distinct structural motifs: a benzonitrile core and a dihydroindole substituent. The parent structure is derived from benzonitrile (C₆H₅CN), with a para-substituted methyl group linked to a dihydroindole moiety. The dihydroindole ring system consists of a six-membered benzene ring fused to a five-membered pyrrolidine ring, with the methyl group attached to the nitrogen atom of the indole.
Systematic Identification
The compound’s nomenclature adheres to IUPAC rules, with the benzonitrile group prioritized as the principal functional group. The dihydroindole substituent is attached via a methylene bridge at the para position of the benzonitrile ring.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic characterization is critical for confirming the molecular structure. Below is a synthesis of data from diverse sources and computational predictions.
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for this compound is not publicly available, its spectral features can be inferred from analogous structures and computational models:
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzonitrile aromatic protons | 7.2–7.8 | m | 4H |
| Dihydroindole aromatic protons | 6.8–7.1 | m | 2H |
| Methylenic protons (N–CH₂–) | 3.5–4.0 | s | 2H |
| Pyrrolidine protons | 2.0–3.2 | m | 4H |
The benzonitrile protons exhibit deshielded signals due to the electron-withdrawing cyano group. The dihydroindole’s aromatic protons are less deshielded compared to fully aromatic indoles, while the methylene bridge protons appear as a singlet due to symmetry.
Infrared (IR) Spectroscopy
Key absorption bands are predicted as follows:
| Functional Group | Absorption Region (cm⁻¹) | Assignment |
|---|---|---|
| Cyano (C≡N) | 2220–2250 | Stretching |
| Aromatic C–H | 3050–3100 | Stretching |
| Aliphatic C–H | 2850–2950 | Stretching |
| Ring C–N | 1380–1450 | Stretching |
The strong nitrile stretch at ~2230 cm⁻¹ confirms the benzonitrile moiety, while the aromatic C–H stretches align with the benzene and dihydroindole rings.
Mass Spectrometry
Electrospray ionization (ESI) or electron impact (EI) mass spectrometry would reveal:
| Fragment Ion | m/z | Relative Abundance (%) |
|---|---|---|
| Molecular ion [M+H]⁺ | 235.3 | 100 |
| [M–CN]⁺ | 198.2 | 20 |
| Dihydroindole fragment | 132.1 | 15 |
The molecular ion peak at m/z 235.3 corresponds to the protonated molecule, while fragmentation patterns support the presence of the nitrile and indole moieties.
Crystallographic Studies and Conformational Analysis
No experimental crystallographic data is available for this compound. However, computational methods predict its conformational behavior:
Conformational Flexibility
The dihydroindole ring adopts a chair-like conformation due to the pyrrolidine ring’s puckering. The methyl bridge connecting the benzonitrile and dihydroindole allows for limited rotation, favoring coplanar arrangements between the two rings.
Electronic Structure
Theoretical calculations (e.g., DFT) suggest:
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~5.0 eV | Low reactivity |
| Dipole Moment | ~3.5 Debye | Polar character |
| TPSA (Topological Polar Surface Area) | 27.03 Ų | Moderate polarity |
The nitrile group enhances dipolar interactions, while the aromatic systems contribute to π-π stacking potential.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c17-11-13-5-7-14(8-6-13)12-18-10-9-15-3-1-2-4-16(15)18/h1-8H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXHIPNBXNGHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926756-91-4 | |
| Record name | 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile typically involves the reaction of 2,3-dihydro-1H-indole with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzonitrile derivatives.
Scientific Research Applications
4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution or click chemistry, similar to triazole derivatives .
- Electronic Properties : The dihydroindole group provides moderate electron-donating effects, distinguishing it from electron-deficient triazole or oxadiazole analogues .
- Material Science Potential: Benzonitrile derivatives with indole moieties are emerging in OLED research as thermally activated delayed fluorescence (TADF) materials due to their tunable excited-state properties .
Biological Activity
4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an indole moiety and a benzonitrile group, contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure can mimic tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study involving cancer cell lines A549 (lung cancer) and MCF-7 (breast cancer), the compound showed an IC50 value of less than 10 μM, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective |
| Escherichia coli | 2.0 | Moderate |
| Mycobacterium tuberculosis | 10 | Effective |
In particular, the compound showed inhibitory effects on Mycobacterium tuberculosis with growth inhibition observed at concentrations as low as 10 µg/mL .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from similar compounds. For instance:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 4-(1H-indol-3-ylmethyl)benzonitrile | Indole derivative | Moderate anticancer activity |
| 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzamide | Indole derivative with amide group | Lower antimicrobial effectiveness |
This table illustrates that while similar compounds exhibit some biological activities, none match the potency of this compound in both anticancer and antimicrobial domains.
Q & A
Q. Basic Research Focus
- Structural confirmation : Use ¹H/¹³C NMR to assign indole and benzonitrile protons (e.g., δ 7.68–7.75 ppm for aromatic protons in 4-(trans-4-pentylcyclohexyl)benzonitrile) .
- Purity assessment : Employ UPLC-MS (e.g., tR = 1.19 min, m/z 380 [M-H]<sup>-</sup> for a hydantoin derivative) .
Advanced Research Focus
For diastereomeric mixtures (e.g., 4-(1-(5,7-difluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile), combine chiral HPLC with computational modeling to resolve stereochemical ambiguities .
How can computational methods aid in designing novel derivatives?
Advanced Research Focus
Molecular docking and dynamics simulations predict binding modes to targets like xanthine oxidase or estrogen receptors. For example, docking studies on letrozole analogs (e.g., 4-[2-(4-dimethylamino)ethenyl]benzonitrile) revealed hydrogen bonding with catalytic residues, guiding rational design .
Methodological Insight
Use software like AutoDock Vina or Schrödinger Suite for docking, and validate with free-energy perturbation (FEP) calculations to prioritize synthetic targets .
What safety and handling protocols are critical for this compound?
Q. Basic Research Focus
- Hazards : Derivatives may release toxic gases (e.g., HCN, NOx) under combustion .
- Handling : Use fume hoods, nitrile gloves, and avoid dust generation. Store at 0–6°C for boronic ester analogs .
Advanced Research Focus
For in vivo studies, assess metabolite toxicity via LC-MS/MS profiling. For example, hydantoin derivatives may form reactive intermediates requiring glutathione quenching .
How can researchers resolve conflicting bioactivity data in published studies?
Advanced Research Focus
Contradictions in IC₅₀ values or selectivity profiles may stem from assay variability (e.g., SRB vs. MTT assays) or cell line heterogeneity. Implement orthogonal assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
